Octanol–Water Partition Coefficient (LogP): Target vs. (2‑Bromo‑1‑ethoxyethyl)benzene
The target compound exhibits a computed LogP of 3.88, as reported in the Fluorochem product datasheet . Its closest mono‑bromo analog—(2‑bromo‑1‑ethoxyethyl)benzene (CAS 6589‑30‑6)—has a PubChem‑computed XLogP3‑AA of 2.7 [1]. Although the computational methodologies differ (proprietary Fluorochem algorithm vs. PubChem XLogP3), the ~1.2 log‑unit difference corresponds to an approximately 15‑fold higher predicted octanol‑water partition coefficient for the target compound, primarily attributable to the additional aromatic bromine substituent.
| Evidence Dimension | Octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.88 (Fluorochem computed descriptor) |
| Comparator Or Baseline | (2‑Bromo‑1‑ethoxyethyl)benzene (CAS 6589‑30‑6): XLogP3‑AA = 2.7 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +1.18 (~15‑fold higher octanol‑water partitioning for target) |
| Conditions | Computational prediction; different algorithms (Fluorochem proprietary vs. PubChem XLogP3); direct experimental shake‑flask LogP data not available for either compound in public domain |
Why This Matters
The higher LogP translates into substantially greater retention on reverse‑phase HPLC and more efficient recovery during organic‑aqueous extraction workups, which can reduce cumulative product loss across multi‑step synthetic sequences—an operational advantage for procurement teams supplying medicinal chemistry or process chemistry workflows where intermediate recovery is cost‑sensitive.
- [1] PubChem. Compound Summary: (2‑Bromo‑1‑ethoxyethyl)benzene, CID 12636342, CAS 6589‑30‑6. XLogP3‑AA 2.7 (computed by XLogP3 3.0, PubChem release 2025.04.14). View Source
